molecular formula C10H11ClFNO2 B13586817 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylicacidhydrochloride

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylicacidhydrochloride

Cat. No.: B13586817
M. Wt: 231.65 g/mol
InChI Key: XENFHBDEMHTLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to the indene ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The amino group and the fluorine atom are introduced through substitution reactions using appropriate reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino and fluorine groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.

    1-aminoindan-1,5-dicarboxylic acid: Another related compound with a similar indene ring system.

Uniqueness

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where fluorine’s effects are desired.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14;/h1-3H,4-5,12H2,(H,13,14);1H

InChI Key

XENFHBDEMHTLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.